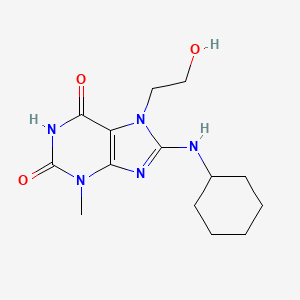![molecular formula C16H12INO4 B2981152 4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid CAS No. 1992986-20-5](/img/structure/B2981152.png)
4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid, has a CAS Number of 1015852-94-4 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C16H12INO4 . Its molecular weight is 409.175 Da , and its InChI Code is 1S/C15H11NO3/c16-9-12-3-1-2-4-13 (12)10-19-14-7-5-11 (6-8-14)15 (17)18/h1-8H,10H2, (H,17,18) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Benzoic acid derivatives, including compounds like vanillic acid and gallic acid, have been extensively studied for their pharmacological properties. Vanillic acid, a dihydroxybenzoic acid analog, is renowned for its antioxidant, anti-inflammatory, and neuroprotective properties. These attributes suggest its potential utility in treating diseases characterized by oxidative stress-induced neurodegeneration (Ingole et al., 2021). Similarly, gallic acid has been highlighted for its anti-inflammatory mechanisms, primarily involving the MAPK and NF-κB signaling pathways, hinting at its applicability in combating inflammation-related diseases (Bai et al., 2020).
Environmental Impact and Remediation
The environmental impact of benzoic acid derivatives, particularly parabens (esters of para-hydroxybenzoic acid), has been a subject of study. Despite their widespread use as preservatives, concerns have been raised about their potential as weak endocrine disruptors and their persistence in aquatic environments. Research efforts have focused on understanding their occurrence, fate, and behavior in water bodies, indicating the continuous introduction and ubiquity of parabens in surface water and sediments due to consumption of paraben-based products (Haman et al., 2015).
Industrial and Synthetic Applications
In the realm of industrial and synthetic chemistry, the study and development of benzoic acid derivatives have led to significant advancements. The enzymatic treatment approach, employing redox mediators and oxidoreductive enzymes, has shown promise in the remediation and degradation of organic pollutants in wastewater. This methodology underscores the potential of enzymes, such as laccases and peroxidases, in enhancing the degradation efficiency of recalcitrant compounds, thereby contributing to environmental sustainability (Husain & Husain, 2007).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335, indicating that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-[(2-cyanophenyl)methoxy]-3-iodo-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO4/c1-21-14-7-12(16(19)20)6-13(17)15(14)22-9-11-5-3-2-4-10(11)8-18/h2-7H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNRQUCGLHFFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Cyanobenzyl)oxy]-3-iodo-5-methoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


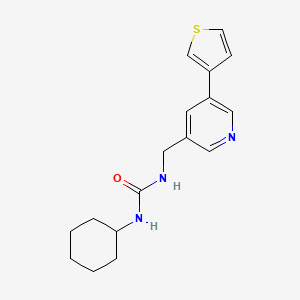
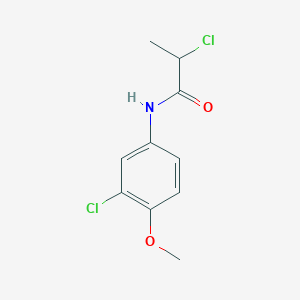
![6-chloro-N-cyclopropyl-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2981072.png)
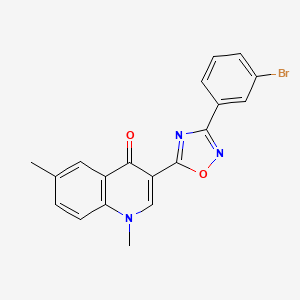
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2981080.png)
![N-[4-(pyridin-2-ylsulfamoyl)phenyl]tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxamide (non-preferred name)](/img/structure/B2981081.png)
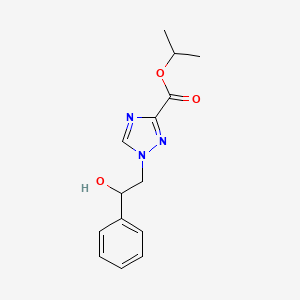
![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)
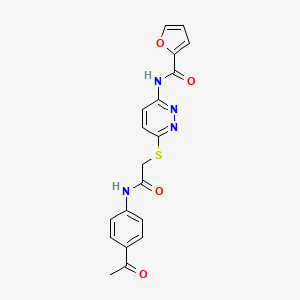


![N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2981090.png)
